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Compound of Interest

Compound Name: 5-MCA-NAT

Cat. No.: B017093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical compound registered

under CAS number 190277-13-5, scientifically known as 5-Methoxycarbonylamino-N-

acetyltryptamine. This document consolidates available research on its chemical properties,

pharmacological profile, mechanism of action, and experimental data. Detailed experimental

protocols for key assays and a proposed synthetic pathway are included to support further

research and development. The compound, also referred to as GR 135531 or 5-MCA-NAT, is a

derivative of melatonin and has been investigated for its activity as a melatonin receptor

agonist, with potential therapeutic applications in ophthalmology.

Chemical and Physical Properties
5-Methoxycarbonylamino-N-acetyltryptamine is a tryptamine derivative with a molecular

formula of C14H17N3O3 and a molecular weight of 275.31 g/mol .[1][2] It typically presents as

an off-white or solid powder.[1][3] The compound's solubility has been reported as soluble in

ethanol and slightly soluble in methanol.[1][3][4] For research purposes, it is recommended to

be stored at -20°C for long-term stability, where it can be stable for at least four years.[3][5]
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Property Value References

CAS Number 190277-13-5 [1][2][3][6]

Chemical Name

methyl (3-(2-

acetamidoethyl)-1H-indol-5-

yl)carbamate

[1][7]

Synonyms
GR 135531, 5-MCA-NAT,

MCA-NAT
[2][3][4]

Molecular Formula C14H17N3O3 [1][2][3]

Molecular Weight 275.31 g/mol [1][2]

Physical Appearance Off-white solid [1][3]

Solubility
Soluble in ethanol, slightly

soluble in methanol
[1][3][4]

Storage -20°C [3][5]

Purity ≥95% [3][4]

Pharmacology and Mechanism of Action
GR 135531 is recognized as a melatonin receptor agonist.[2][8] However, there is some

discrepancy in the literature regarding its primary target. Some studies characterize it as a

partial agonist of the high-affinity melatonin receptors MT1 and MT2, while others describe it as

a high-affinity ligand for the MT3 binding site.[2][3] It is now widely accepted that the MT3

binding site is the enzyme quinone reductase 2 (QR2).[5]

Interaction with MT1 and MT2 Receptors
The primary signaling pathway for both MT1 and MT2 receptors involves their coupling to the

Gαi/o subunit of heterotrimeric G-proteins.[1] Activation of these G protein-coupled receptors

(GPCRs) by an agonist like GR 135531 leads to the inhibition of adenylyl cyclase. This

enzymatic inhibition results in a decrease in the intracellular concentration of the second

messenger cyclic adenosine monophosphate (cAMP).[1] The reduction in cAMP levels

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Radioligand_Binding_Assay_for_Melatonin_Receptor_1_MT1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7134359/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2593-4_18
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080406/
https://www.benchchem.com/pdf/Application_Notes_Radioligand_Binding_Assay_for_Melatonin_Receptor_1_MT1.pdf
https://www.researchgate.net/publication/368878776_Protocol_to_characterize_Gio_and_Gs_protein-coupled_receptors_in_transiently_transfected_cells_using_ELISA_and_cAMP_measurements
https://pmc.ncbi.nlm.nih.gov/articles/PMC7134359/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2593-4_18
https://iovs.arvojournals.org/article.aspx?articleid=2123514
https://www.benchchem.com/pdf/Application_Notes_Radioligand_Binding_Assay_for_Melatonin_Receptor_1_MT1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7134359/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2593-4_18
https://www.benchchem.com/pdf/Application_Notes_Radioligand_Binding_Assay_for_Melatonin_Receptor_1_MT1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7134359/
https://www.benchchem.com/pdf/Application_Notes_Radioligand_Binding_Assay_for_Melatonin_Receptor_1_MT1.pdf
https://experiments.springernature.com/articles/10.1007/978-1-0716-2593-4_18
https://www.benchchem.com/pdf/Application_Notes_Radioligand_Binding_Assay_for_Melatonin_Receptor_1_MT1.pdf
https://experiments.springernature.com/articles/10.1007/978-1-0716-2593-4_18
https://iovs.arvojournals.org/article.aspx?articleid=2123514
https://experiments.springernature.com/articles/10.1007/978-1-0716-2593-4_18
https://www.cosmobio.co.jp/product/uploads/document/DRX_70-234-cAMP-Hunter-eXpress-GPCR-Assay_REV8.pdf
https://experiments.springernature.com/articles/10.1007/978-1-0716-2593-4_18
https://iovs.arvojournals.org/article.aspx?articleid=2123514
https://pmc.ncbi.nlm.nih.gov/articles/PMC7134359/
https://publish.uwo.ca/~bshilton/quinone-reductase-2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7134359/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2593-4_18
https://www.cosmobio.co.jp/product/uploads/document/DRX_70-234-cAMP-Hunter-eXpress-GPCR-Assay_REV8.pdf
https://www.benchchem.com/pdf/Application_Notes_Radioligand_Binding_Assay_for_Melatonin_Receptor_1_MT1.pdf
https://www.benchchem.com/pdf/Application_Notes_Radioligand_Binding_Assay_for_Melatonin_Receptor_1_MT1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of its

downstream targets, such as the cAMP-responsive element-binding protein (CREB).[2]

In vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or

MT2 receptors have demonstrated that GR 135531 inhibits forskolin-induced cAMP production.

[3][4][5]

Receptor Subtype
EC50 (cAMP
Inhibition)

Cell Line References

Human MT1 440 nM CHO [3][4][5]

Human MT2 98 nM CHO [3][4][5]

Interaction with MT3 Receptor (Quinone Reductase 2)
Several sources identify GR 135531 as a potent agonist for the MT3 receptor.[2] This binding

site has been identified as the cytosolic enzyme quinone reductase 2 (QR2).[5] The functional

consequence of GR 135531 binding to QR2 is an area of ongoing research. One study in the

developing chick retina demonstrated that 5-MCA-NAT increases endogenous dopamine levels

by acting on QR2.[9] This suggests a potential signaling mechanism where GR 135531 binding

to QR2 modulates the levels of other neurotransmitters, which in turn could activate their

respective signaling pathways.[9] However, a study in rabbits suggested that the intraocular

pressure-lowering effect of 5-MCA-NAT is not mediated by NQO2, indicating the potential

existence of another melatonin receptor or a different mechanism of action in this tissue.[10]

Signaling Pathways
The signaling pathways modulated by GR 135531 are primarily dependent on the receptor it

activates.

MT1/MT2 Receptor Signaling
Activation of MT1 and MT2 receptors by GR 135531 initiates a cascade that primarily inhibits

the cAMP pathway.
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Cell Preparation

Assay Procedure

Detection

Harvest CHO-MT1/MT2 cells

Resuspend in assay buffer
(e.g., HBSS with IBMX)

Plate cells in 384-well plate
(e.g., 10,000 cells/well)

Add GR 135531
(serial dilutions)

Add Forskolin
(to stimulate cAMP)

Incubate at 37°C
(e.g., 30 minutes)

Lyse cells to release cAMP

Detect cAMP levels
(e.g., HTRF, ELISA)

Analyze data and
calculate EC50

5-Nitro-1H-indole 1. Oxalyl chloride
2. (CH3)2NH

2-(5-Nitro-1H-indol-3-yl)-
2-oxo-N,N-dimethylethanamine LiAlH4 or BH3-THF 3-(2-(Dimethylamino)ethyl)-

5-nitro-1H-indole H2, Pd/C 3-(2-(Dimethylamino)ethyl)-
1H-indol-5-amine Methyl chloroformate Methyl (3-(2-(dimethylamino)ethyl)-

1H-indol-5-yl)carbamate Acetic anhydride
5-Methoxycarbonylamino-

N-acetyltryptamine
(GR 135531)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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